10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at the 10th and 13th positions of the quinoxalino[2,3-f][1,10]phenanthroline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline typically involves a multi-step process. One common method includes the condensation reaction of 1,10-phenanthroline-5,6-dione with 2,3-diaminobromobenzene in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoxaline-2,3-diones.
Scientific Research Applications
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism of action of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can inhibit metalloenzymes and interfere with metal-dependent processes .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry with similar structural features but lacks the bromine substituents.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of bromine atoms, used in similar applications.
Uniqueness
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials for electronic and medicinal applications .
Properties
Molecular Formula |
C18H8Br2N4 |
---|---|
Molecular Weight |
440.1 g/mol |
IUPAC Name |
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H8Br2N4/c19-11-5-6-12(20)18-17(11)23-15-9-3-1-7-21-13(9)14-10(16(15)24-18)4-2-8-22-14/h1-8H |
InChI Key |
WWANNACHAMGVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC5=C(C=CC(=C5N=C24)Br)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.